![molecular formula C8H10BrNS B13131543 2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro-: is a heterocyclic compound that contains a thienoazepine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- typically involves the bromination of the thienoazepine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs with different chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted thienoazepines.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Reduction Reactions: Reduced analogs with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry: The compound finds applications in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. The bromine atom and the thienoazepine ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro-
- 4H-Thieno[2,3-d]azepine, 2-bromo-5,6,7,8-tetrahydro-
- 4H-Thieno[2,3-b]azepine-2-carboxylic acid, 5,6,7,8-tetrahydro-
Uniqueness: 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- is unique due to its specific ring structure and the presence of the bromine atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H10BrNS |
|---|---|
Molekulargewicht |
232.14 g/mol |
IUPAC-Name |
2-bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine |
InChI |
InChI=1S/C8H10BrNS/c9-8-4-6-2-1-3-10-5-7(6)11-8/h4,10H,1-3,5H2 |
InChI-Schlüssel |
LPWQSXQPVYPNPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CNC1)SC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
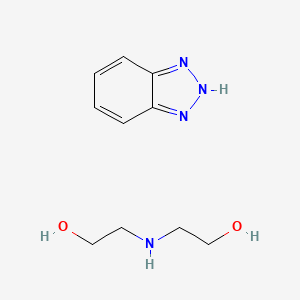
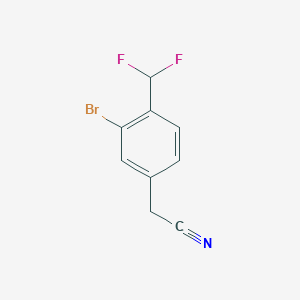
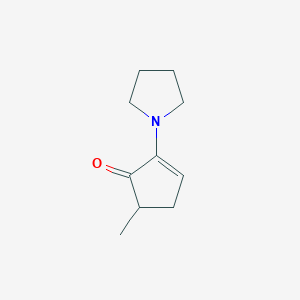

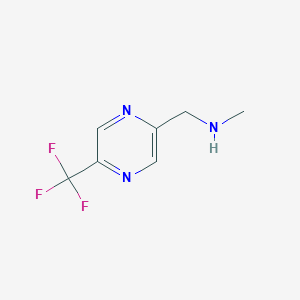
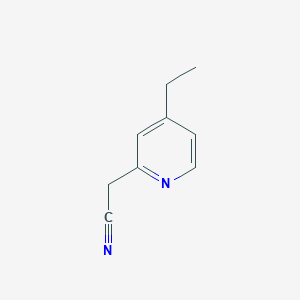



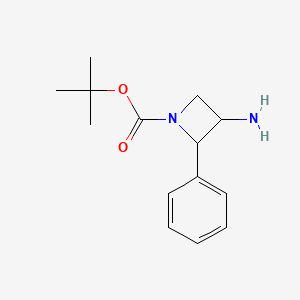

![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
